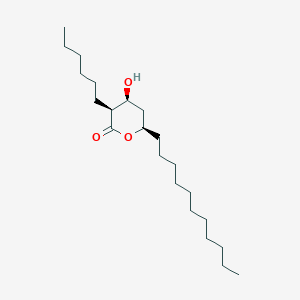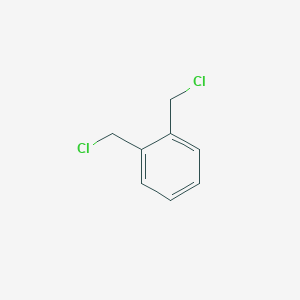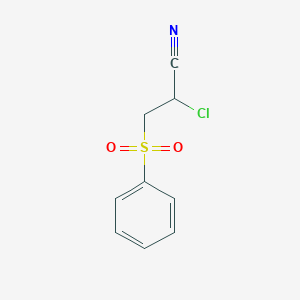
2-Chloro-3-(phenylsulfonyl)propanenitrile
描述
2-Chloro-3-(phenylsulfonyl)propanenitrile (CPS) is a chemical compound that has been used in scientific research due to its unique properties. CPS is a white crystalline solid that is soluble in most organic solvents. It is a versatile chemical that has been used in various fields of research, including medicinal chemistry, chemical biology, and organic synthesis.
作用机制
The mechanism of action of 2-Chloro-3-(phenylsulfonyl)propanenitrile involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to be a competitive inhibitor of sEH, meaning that it competes with the substrate for binding to the enzyme. The binding of 2-Chloro-3-(phenylsulfonyl)propanenitrile to the enzyme is reversible, and the inhibition can be reversed by removing the compound from the solution.
生化和生理效应
2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension. Studies have also suggested that 2-Chloro-3-(phenylsulfonyl)propanenitrile may have neuroprotective effects and could be useful in the treatment of neurological disorders.
实验室实验的优点和局限性
2-Chloro-3-(phenylsulfonyl)propanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other enzyme inhibitors. However, 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations. It is not highly selective for sEH and can inhibit other enzymes at high concentrations. It is also not very water-soluble, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile. One area of interest is the development of more selective sEH inhibitors based on the structure of 2-Chloro-3-(phenylsulfonyl)propanenitrile. Another area of interest is the use of 2-Chloro-3-(phenylsulfonyl)propanenitrile in the treatment of cardiovascular and neurological diseases. Further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-3-(phenylsulfonyl)propanenitrile and its potential as a therapeutic agent.
In conclusion, 2-Chloro-3-(phenylsulfonyl)propanenitrile is a versatile chemical that has been used extensively in scientific research. It has been shown to be a potent inhibitor of certain enzymes and has several biochemical and physiological effects. While 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile, and further studies are needed to fully understand its potential as a therapeutic agent.
科学研究应用
2-Chloro-3-(phenylsulfonyl)propanenitrile has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme human soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to inhibit the activity of other enzymes such as aldose reductase and matrix metalloproteinases.
属性
CAS 编号 |
1424-50-6 |
|---|---|
产品名称 |
2-Chloro-3-(phenylsulfonyl)propanenitrile |
分子式 |
C9H8ClNO2S |
分子量 |
229.68 g/mol |
IUPAC 名称 |
3-(benzenesulfonyl)-2-chloropropanenitrile |
InChI |
InChI=1S/C9H8ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,7H2 |
InChI 键 |
IWXBVRBZXCRQEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

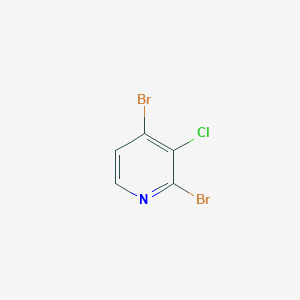
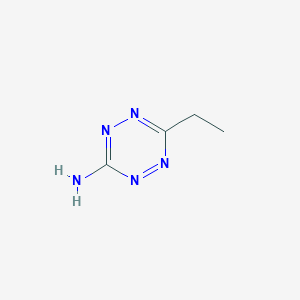
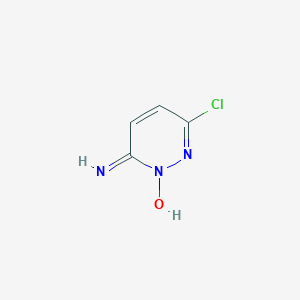
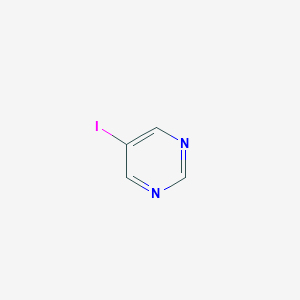
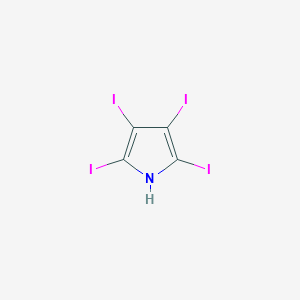
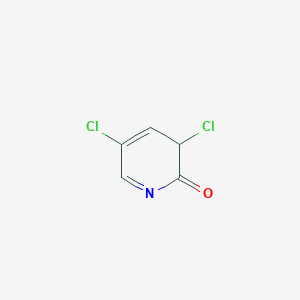
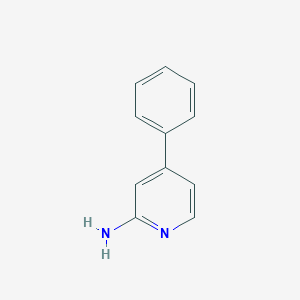
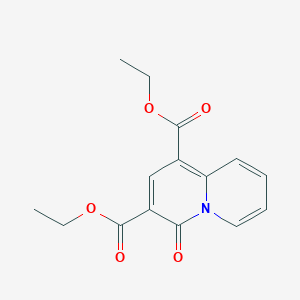
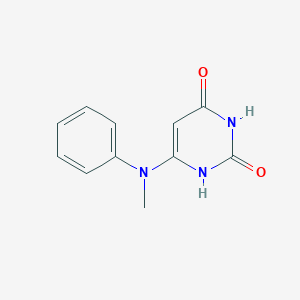
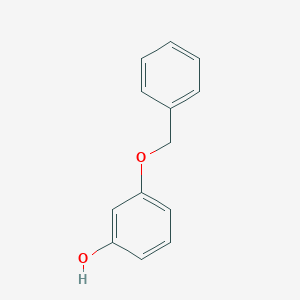
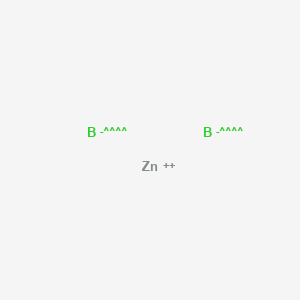
![2-[3-(2-Thienyl)phenyl]thiophene](/img/structure/B189651.png)
